Home > Products > Screening Compounds P66824 > omega-conotoxin SVIA
omega-conotoxin SVIA - 137706-81-1

omega-conotoxin SVIA

Catalog Number: EVT-1520591
CAS Number: 137706-81-1
Molecular Formula: C25H21NO4
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Omega-conotoxin SVIA is isolated from the venom of Conus striatus, a species of cone snail found in tropical marine environments. The venom of these snails contains a complex mixture of bioactive peptides that serve various ecological functions, including predation and defense.

Classification

Omega-conotoxin SVIA is classified as a peptide toxin and falls under the category of conotoxins. It is specifically recognized for its role as a selective antagonist of N-type voltage-gated calcium channels. This classification highlights its potential therapeutic applications in pain management and neurological disorders.

Synthesis Analysis

The synthesis of omega-conotoxin SVIA can be achieved through several methods, primarily focusing on solid-phase peptide synthesis (SPPS). This technique allows for the stepwise assembly of amino acids into the desired peptide sequence.

Methods

  1. Solid-Phase Peptide Synthesis: This method involves attaching the first amino acid to a solid support and sequentially adding protected amino acids to build the peptide chain. After synthesis, the peptide is cleaved from the support.
  2. Oxidative Folding: Following synthesis, the peptide undergoes oxidative folding to form the necessary disulfide bonds that stabilize its structure. This process is crucial for achieving the functional conformation required for biological activity.

Technical Details

  • The synthesis typically utilizes Fmoc (9-fluorenylmethoxycarbonyl) protection for amino acids, allowing for selective deprotection and coupling.
  • High-performance liquid chromatography (HPLC) is often employed to purify the synthesized peptide and confirm its identity through mass spectrometry.
Molecular Structure Analysis

Omega-conotoxin SVIA has a well-defined molecular structure characterized by its cyclic nature and disulfide bond arrangement.

Structure

  • Amino Acid Sequence: The specific sequence comprises 24 to 29 amino acid residues with an amidated C-terminus.
  • Disulfide Bonds: The structure features six cysteine residues that form three disulfide bonds, creating a stable framework essential for its function.

Data

The three-dimensional structure has been elucidated using nuclear magnetic resonance (NMR) spectroscopy, revealing critical features that contribute to its interaction with calcium channels. The arrangement of disulfide bonds and the positioning of loops containing variable residues are pivotal in determining its selectivity for N-type calcium channels.

Chemical Reactions Analysis

Omega-conotoxin SVIA participates in various chemical reactions primarily related to its synthesis and modification.

Reactions

  1. Disulfide Bond Formation: The oxidation of thiol groups from cysteine residues leads to the formation of disulfide bonds, which are crucial for maintaining structural integrity.
  2. Modification Reactions: Techniques such as reductive amination have been explored to modify specific residues within the conotoxin to enhance its pharmacological properties.

Technical Details

These reactions are carefully controlled during synthesis to ensure proper folding and functionality of the peptide. Analytical techniques like HPLC and mass spectrometry are employed to monitor these reactions and confirm product purity.

Mechanism of Action

The primary mechanism of action for omega-conotoxin SVIA involves blocking N-type voltage-gated calcium channels, which play a critical role in neurotransmitter release.

Process

  1. Binding: Omega-conotoxin SVIA binds selectively to the N-type calcium channels located on presynaptic neurons.
  2. Inhibition: This binding inhibits calcium influx upon depolarization, effectively reducing neurotransmitter release and modulating synaptic transmission.

Data

Studies have demonstrated that this inhibition can lead to analgesic effects, making omega-conotoxin SVIA a candidate for pain management therapies.

Physical and Chemical Properties Analysis

Understanding the physical and chemical properties of omega-conotoxin SVIA is essential for its application in research and medicine.

Physical Properties

  • Molecular Weight: Approximately 2,500 Da.
  • Solubility: Generally soluble in aqueous solutions at physiological pH levels.

Chemical Properties

  • Stability: The stability of omega-conotoxin SVIA is influenced by pH and temperature; it is generally stable under physiological conditions but may degrade under extreme conditions.
  • Reactivity: Contains reactive thiol groups that can participate in redox reactions or modifications.
Applications

Omega-conotoxin SVIA has significant implications in scientific research and potential therapeutic applications:

  • Pain Management: Due to its ability to inhibit N-type calcium channels, it shows promise as an analgesic agent.
  • Neurological Research: It serves as a valuable tool in studying synaptic transmission and calcium channel physiology.
  • Drug Development: Research into non-peptide mimetics based on its structure could lead to novel treatments for various conditions involving calcium channel dysregulation.
Introduction to Omega-Conotoxin SVIA

Taxonomic Origin and Biological Source: Conus striatus Venom Composition

Omega-conotoxin SVIA (ω-SVIA) is a bioactive peptide derived from the venom of the piscivorous cone snail Conus striatus, a species inhabiting Indo-Pacific coral reefs. This predator employs a complex venom cocktail to immobilize fish prey rapidly. The venom apparatus of C. striatus comprises a venom duct, venom gland, radular sheath, and salivary gland, each producing distinct toxin components [5] [10]. Transcriptomic analyses reveal that C. striatus venom contains at least 13 gene superfamilies of conotoxins, with the O-superfamily (to which ω-SVIA belongs) being predominant. Other major components include μ-conotoxins (targeting voltage-gated sodium channels) and α-conotoxins (targeting nicotinic acetylcholine receptors) [10]. Notably, ω-SVIA is synthesized as a precursor peptide in the venom duct, featuring a conserved signal peptide, a propeptide region, and a hypervariable mature toxin region [6] [10].

Table 1: Key Venom Components of Conus striatus

Gene SuperfamilyPharmacological TargetRepresentative Toxin
OVoltage-gated calcium channelsω-SVIA, ω-SVIB
MVoltage-gated sodium channelsμ-SIIIA
ANicotinic acetylcholine receptorsα-SI, α-SII
IPotassium channelsκ-SIVA

Historical Discovery and Initial Characterization of SVIA

ω-SVIA was first isolated and characterized in 1992 through biochemical purification and Edman degradation sequencing of C. striatus venom. Key findings from the seminal study included [2]:

  • Structural Uniqueness: At 25 amino acid residues, ω-SVIA was the smallest known ω-conotoxin at the time, with the sequence CRSSGSPCGVTSICCGRCYRGKCT-NH₂ and three disulfide bonds (Cys1–Cys4, Cys2–Cys5, Cys3–Cys6).
  • Bioactivity Profile: In murine models, ω-SVIA caused paralysis when administered intracranially but showed significantly lower potency in mammals compared to lower vertebrates (e.g., fish). Its LD₅₀ was 5–25 μg/kg in fish, while mammals required higher doses for effects [7].
  • Distinct Binding Site: Radioligand competition assays on rat brain synaptosomes demonstrated that ω-SVIA binds to a high-affinity site distinct from those of ω-GVIA (from C. geographus) and ω-MVIIA (from C. magus). This suggested divergent molecular interactions with N-type voltage-gated calcium channels (CaV2.2) [2] [8].

Table 2: Initial Characterization Data of ω-SVIA

Propertyω-SVIA
Amino acid residues25
Disulfide bonds3 (Cys I-IV, II-V, III-VI)
C-terminal modificationAmidated
Binding affinity (rat brain)Distinct from ω-GVIA/MVIIA sites
LD₅₀ (fish)5–25 μg/kg

Classification Within the Omega-Conotoxin Family

ω-SVIA belongs to the O-superfamily of conotoxins, defined by a conserved cysteine framework (C-C-CC-C-C) and inhibitor cystine knot (ICK) motif. Its classification within this family hinges on three key aspects [1] [4] [7]:

  • Pharmacological Subtype: As an ω-conotoxin, it selectively inhibits voltage-gated calcium channels (VGCCs). Unlike ω-GVIA and ω-MVIIA (which block neuronal N-type CaV2.2 channels), ω-SVIA shows broader activity, partially inhibiting both N-type and L-type channels in early electrophysiological studies. Later work clarified this arose from methodological limitations in channel isolation [1] [9].

  • Sequence Divergence: Despite shared cysteine spacing, ω-SVIA exhibits <30% sequence identity with other ω-conotoxins. For example:

  • Compared to ω-GVIA (CKSOGSSCSOTSYNCCRSCNOYTKRCY), ω-SVIA lacks hydroxyproline residues and has a distinct electrostatic profile.
  • It shares only 48% identity with ω-SVIB (from the same venom), which is lethal to mice [2] [8].
  • Evolutionary Position: Within the O-superfamily, ω-SVIA clusters with "fish-specific" toxins like ω-TVIA (C. tulipa), reflecting adaptations for piscine prey. Its rapid dissociation from mammalian channels explains lower mammalian toxicity [8] [9].

Table 3: Comparative Classification of Select ω-Conotoxins

ToxinSource SpeciesTarget ChannelSequence FeaturesPrey Specificity
ω-SVIAC. striatusCaV2.2 (partial)Smallest (25 aa); no Pro derivativesFish-selective
ω-GVIAC. geographusCaV2.227 aa; 3 Hyp residuesBroad
ω-MVIIAC. magusCaV2.225 aa; C-terminal amidationBroad
ω-CVIDC. catusCaV2.227 aa; highest N-type selectivityMammalian-potent

ω-SVIA remains a critical tool for probing VGCC subtype diversity and exemplifies how sequence variations within conserved structural scaffolds drive functional specialization in venom peptides [1] [8] [9].

Properties

CAS Number

137706-81-1

Product Name

omega-conotoxin SVIA

Molecular Formula

C25H21NO4

Synonyms

omega-conotoxin SVIA

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.